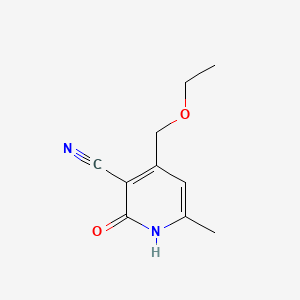

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

CAS No. |

17718-67-1 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-(ethoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H12N2O2/c1-3-14-6-8-4-7(2)12-10(13)9(8)5-11/h4H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

NFLFYAQXZHFLQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C(C(=O)NC(=C1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carbonitrile group to an amine.

Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of alkylated or arylated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits several notable biological activities:

-

Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, effective against various bacterial strains. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Antiviral Activity : The compound may inhibit viral replication through interference with viral enzymes or host cell receptors. Laboratory studies have indicated effectiveness against certain strains of influenza virus.

-

Anticancer Activity : One of the most compelling aspects of this compound is its anticancer potential. Research has demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects:

Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the carbonitrile group allows it to form strong interactions with active sites of enzymes, while the ethoxymethyl and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Substituents and Their Influence

The table below summarizes substituents and their positions in the target compound and its analogs:

Key Observations :

- Ethoxymethyl vs.

- Electron-Withdrawing Groups : The nitro group in Compound 2 red-shifts fluorescence emission due to enhanced conjugation and solvatochromism .

- Aromatic Substitutents : Bulky groups (e.g., naphthyl in 3a) may enhance binding to biological targets but complicate synthesis .

Spectral and Optical Properties

Fluorescence and Solvatochromism

- Compound 2 (5-nitro derivative) : Exhibits solvent-dependent fluorescence, with emission maxima shifting from 420 nm (aprotic solvents) to 450 nm (protic solvents) due to nitro group polarization .

- Compound 1 (methoxymethyl analog) : Shows weaker solvatochromism, with emission at 390–410 nm, attributed to the electron-donating methoxymethyl group .

- Target Compound : The ethoxymethyl group is expected to further blue-shift emission compared to Compound 1, as the longer alkyl chain reduces electron-donating capacity.

Infrared (IR) and NMR Signatures

Antioxidant and Antimicrobial Activity

- Bromophenyl Derivatives : Compounds with 4-bromophenyl substituents (e.g., in ) exhibit 79.05% DPPH radical scavenging, nearing ascorbic acid’s efficacy (82.71%) .

- Methoxyphenyl Analogs : Lower antioxidant activity (17.55% at 12 ppm) suggests electron-donating groups may reduce radical stabilization .

- Target Compound : The ethoxymethyl group’s moderate electron donation might limit antioxidant activity but could enhance antimicrobial properties via lipophilicity-driven membrane disruption.

Molecular Docking Insights

- Tetrazole Derivatives : Compounds like J2 () show strong binding to Klebsiella pneumoniae (PDB ID: 7BYE) via hydrogen bonding and hydrophobic interactions .

- Implications for Target : The ethoxymethyl group could facilitate similar interactions with bacterial enzymes, though empirical validation is needed.

Common Routes for 2-Pyridone Derivatives

- Cyclization Reactions: Most analogs (e.g., Compounds 1–3) are synthesized via cyclization of aldehydes, cyanoacetate, and ammonium acetate in ethanol .

- Acid-Induced Cyclization : highlights a pathway involving enamine intermediates, where substituents dictate regioselectivity .

- Target Compound Synthesis: Likely requires 3-ethoxypropanal or a similar aldehyde to introduce the ethoxymethyl group, followed by cyclization with cyanoacetate.

Biological Activity

4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound belonging to the dihydropyridine class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula CHNO and a molecular weight of approximately 192.21 g/mol. Its structure features a dihydropyridine core with an ethoxymethyl group at the 4-position and a carbonitrile group at the 3-position, which contribute to its reactivity and biological effects .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation reactions involving ethyl acetoacetate and ethyl cyanoacetate.

- Cyclization processes followed by functional group modifications .

These synthetic routes allow for the exploration of structure-activity relationships, enabling the development of derivatives with enhanced biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic potential against various human tumor cell lines. Notably:

- In a study evaluating several analogs of dihydropyridine derivatives, compounds similar to this structure demonstrated cytotoxicity against colon HT29 carcinoma cells, with some being up to 2.5 times more effective than doxorubicin .

- The compound's mechanism may involve apoptosis induction in cancer cells, as evidenced by flow cytometric analyses showing increased rates of programmed cell death in treated cells .

Antimicrobial Activity

The compound also possesses antimicrobial properties. In studies assessing antimicrobial efficacy:

- It exhibited activity against both Gram-positive and Gram-negative bacteria, with some analogs showing potency comparable to standard antibiotics like ampicillin .

- Its antifungal activity was noted to be significant as well, suggesting a broad spectrum of antimicrobial action .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- It may inhibit key enzymes or receptors involved in cellular proliferation and survival pathways.

- The presence of the carbonitrile group is believed to enhance its binding affinity to biological targets, facilitating its therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | CHNO | Contains a methoxy group instead of ethoxy |

| 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | CHNO | Ethyl substitution at position 6 |

| 4-Ethyl-6-methyl-2-Oxo-pyridine | CHNO | Similar core structure but lacks carbonitrile |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities not fully replicated by similar compounds. The ethoxymethyl substituent enhances solubility and potentially alters pharmacokinetics compared to other derivatives .

Q & A

Q. What are the common synthetic routes for 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of similar dihydropyridine-carbonitriles are prepared by reacting ketones (e.g., 4-aminoacetophenone) with ethyl cyanoacetate, aromatic aldehydes, and ammonium acetate under reflux conditions (110°C) . Sodium methoxide in tetrahydrofuran (THF) and piperidine/acetic acid catalysts are often used to optimize yields (e.g., 61% yield in a related synthesis) . Key steps include cyclization and tautomerization, monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹, carbonyl C=O ~1680 cm⁻¹) .

- NMR : ¹H NMR reveals tautomeric OH signals (δ 12.58–12.61) and aromatic protons (δ 6.80–6.89). ¹³C NMR confirms nitrile carbons (~115 ppm) and carbonyl groups (~165 ppm) .

- HR-ESI-MS : Validates molecular weight and purity (e.g., deviations <0.005 Da) .

Q. How is the antioxidant activity of this compound evaluated?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Activity is expressed as a percentage inhibition relative to ascorbic acid (e.g., 79.05% for a bromophenyl derivative vs. 82.71% for ascorbic acid at 12 ppm) . Structure-activity relationships (SAR) show electron-withdrawing substituents (e.g., -Br) enhance activity, while methoxy groups reduce efficacy .

Q. What safety protocols are recommended for handling this compound?

Use NIOSH/EN 166-certified eye protection, nitrile gloves, and fume hoods. Avoid skin contact; wash hands after handling. No occupational exposure limits are established, but industrial hygiene practices (e.g., ventilation, PPE) are mandatory .

Advanced Research Questions

Q. How do structural modifications influence biological activity in dihydropyridine-carbonitrile derivatives?

- Substituent position : Bromine at the 4-position on the phenyl ring increases antioxidant activity by 59% compared to methoxy groups .

- Heterocyclic additions : Tetrazole rings (e.g., in J2/J3 derivatives) enhance antibacterial activity against Klebsiella pneumoniae (MIC 8–16 µg/mL) via hydrogen bonding and π-π stacking in molecular docking studies .

- Tautomerism : The enol-keto tautomeric equilibrium (evident in ¹H NMR δ 12.58–12.61) affects solubility and binding affinity .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

SHELX software (e.g., SHELXL/SHELXS) refines X-ray diffraction data to resolve tautomeric states and hydrogen-bonding networks. For example, discrepancies in dihedral angles between pyridine and substituent rings can arise from torsional flexibility, which is addressed via restraints in refinement .

Q. What methodological challenges arise in scaling up synthesis?

- Yield optimization : Reflux time and catalyst ratios (e.g., piperidine:acetic acid) must be adjusted to prevent byproducts (e.g., dimerization).

- Purification : Column chromatography is often required to achieve >95% purity, but scalability issues necessitate alternative methods like recrystallization .

Q. How do molecular docking studies inform the design of analogs with improved efficacy?

Docking against bacterial targets (e.g., Klebsiella pneumoniae PDB ID: 7BYE) reveals that nitro groups and tetrazole moieties improve binding affinity (ΔG = −9.2 kcal/mol) by forming salt bridges with Arg168 and Lys73 residues . MD simulations (100 ns) further validate stability of ligand-protein complexes .

Q. What analytical techniques address discrepancies in reported bioactivity data?

Q. How is the compound’s ADMET profile assessed for drug development?

- Absorption : LogP values (~2.1) predict moderate permeability in Caco-2 cell models.

- Metabolism : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic stability .

- Toxicity : Ames tests and zebrafish embryotoxicity models are used to evaluate genotoxicity and LC₅₀ values .

Methodological Tables

Q. Table 1: Comparative Antioxidant Activity of Dihydropyridine-Carbonitriles

| Substituent(s) | DPPH Scavenging (%) | Reference |

|---|---|---|

| 4-Bromophenyl | 79.05 | |

| 4-Methoxyphenyl | 17.55 | |

| Ascorbic Acid (Standard) | 82.71 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 12.58 (s, 1H) | Tautomeric OH |

| ¹³C NMR | δ 115.2 (C≡N) | Nitrile carbon |

| FT-IR | 2205 cm⁻¹ | C≡N stretch |

| HR-ESI-MS | [M+H]⁺ calc. 245.0923, found 245.0928 | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.